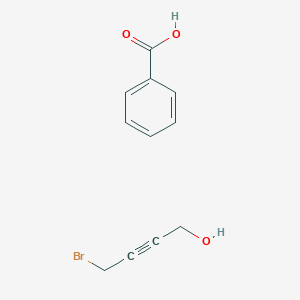

Benzoic acid;4-bromobut-2-yn-1-ol

Description

Properties

CAS No. |

114978-77-7 |

|---|---|

Molecular Formula |

C11H11BrO3 |

Molecular Weight |

271.11 g/mol |

IUPAC Name |

benzoic acid;4-bromobut-2-yn-1-ol |

InChI |

InChI=1S/C7H6O2.C4H5BrO/c8-7(9)6-4-2-1-3-5-6;5-3-1-2-4-6/h1-5H,(H,8,9);6H,3-4H2 |

InChI Key |

JKWMYYBDFMQMCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(C#CCBr)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Reactivity : The bromo-alkyne group in the target compound distinguishes it from simpler benzoic acid derivatives, enabling cross-coupling reactions or bioorthogonal chemistry .

Extraction and Physicochemical Properties

demonstrates that benzoic acid has a high distribution coefficient (m) in emulsion liquid membranes, enabling rapid extraction (>98% in <5 minutes) due to its solubility in the membrane phase . The bromo-alkyne moiety in the target compound may alter its diffusivity and extraction efficiency. For example:

- Effective Diffusivity: Benzoic acid > Acetic acid > Phenol . The bulky bromo-alkyne group could reduce diffusivity compared to unmodified benzoic acid.

- Solubility : Bromine’s electronegativity may enhance solubility in organic phases, while the alkyne could introduce steric hindrance.

Toxicity and Metabolic Pathways

- QSTR Models: Benzoic acid derivatives exhibit toxicity correlated with molecular connectivity indices (0JA, 1JA) .

- Detoxification : Benzoic acid undergoes glycine conjugation to form hippuric acid for excretion . The bromo-alkyne segment might interfere with this process, leading to alternative metabolic pathways or prolonged half-life.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying benzoic acid in complex matrices, and how do they address sensitivity challenges?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used due to its high sensitivity and specificity for benzoic acid analysis. For instance, LC-MS can detect benzoic acid at ppm levels in food matrices like milk powder by employing reverse-phase columns (e.g., Purospher® STAR RP-18) and optimizing mobile-phase gradients . Square-wave voltammetry (SWV) with boron-doped diamond electrodes is another validated method, achieving detection limits of 0.1 μM in aqueous systems, suitable for rapid screening in cosmetic or pharmaceutical preparations .

Q. How does the acidity of benzoic acid compare to structurally similar acids, and what experimental evidence supports this?

- Methodological Answer : Benzoic acid (pKa ~4.2) is stronger than acetic acid (pKa ~4.72) due to the electron-withdrawing effect of the aromatic ring stabilizing the conjugate base. This is validated by acid dissociation constant (Ka) measurements using potentiometric titration or UV-spectrophotometry in aqueous-methanol systems . Comparative studies show a Ka of 6.5 × 10⁻⁵ for benzoic acid versus 1.8 × 10⁻⁵ for acetic acid .

Q. What solvent systems are optimal for studying benzoic acid’s stability and reactivity?

- Methodological Answer : Conductometric studies in water-methanol mixtures (e.g., 0.1–0.5 M methanol) reveal that benzoic acid’s solubility and ionic dissociation are temperature-dependent, with optimal stability at 25°C and neutral pH . Methanol reduces dielectric constant, enhancing non-polar interactions, but may complicate LC-MS analysis due to solvent interference .

Advanced Research Questions

Q. How can researchers optimize the synthesis of benzoic acid derivatives like 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid?

- Methodological Answer : The synthesis involves coupling reactions (e.g., Sonogashira or Click chemistry) using ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate intermediates. Reaction progress is monitored via FTIR or HPLC to track esterification and confirm product purity (>97% by GC) . Challenges include managing exothermic reactions and minimizing byproducts like unreacted 4-bromobut-2-yn-1-ol .

Q. What molecular mechanisms underlie yeast resistance to benzoic acid, and how can this inform preservation strategies?

- Methodological Answer : In Saccharomyces cerevisiae, the multidrug transporter Tpo1 confers resistance by effluxing benzoic acid. Transcriptomic studies show TPO1 upregulation under Gcn4 and Stp1 transcription factors during nitrogen limitation . Targeting Tpo1 via CRISPR-Cas9 knockout reduces tolerance by 60%, suggesting genetic engineering or combinatorial preservatives (e.g., sorbic acid) could enhance efficacy .

Q. How do thermodynamic parameters inform reaction design for benzoic acid-based polymers?

- Methodological Answer : Reaction enthalpy (ΔrH°) data, such as -67.4 ± 0.4 kJ/mol for benzoic acid-diamine adducts in DMF, guide solvent selection and temperature control. Isothermal titration calorimetry (ITC) validates exothermic reactions, requiring cooling to prevent thermal degradation . Computational models (e.g., DFT) predict steric effects in bulky derivatives like 4-bromobut-2-yn-1-yl esters .

Data Contradictions and Resolution

Q. Why do reported benzoic acid levels in beef vary across studies, and how can methodologies be standardized?

- Methodological Answer : Discrepancies arise from sample preparation (e.g., hydrolysis of hippuric acid to benzoic acid) and detection limits. A 2024 study found benzoic acid in 62.4% of beef samples (0–131.41 mg/kg), with UPLC-MS/MS providing higher accuracy than HPLC-UV by avoiding matrix interference . Standardizing extraction protocols (e.g., solid-phase extraction with C18 columns) and internal standards (e.g., deuterated benzoic acid) reduces variability .

Tables of Key Data

| Method | Sensitivity (LOD) | Matrix | Reference |

|---|---|---|---|

| LC-MS (Purospher®) | 4 ppm | Milk powder | |

| SWV (BDD electrode) | 0.1 μM | Sunscreen | |

| UPLC-MS/MS | 12.5 μg/kg | Beef |

| Reaction | ΔrH° (kJ/mol) | Solvent | Reference |

|---|---|---|---|

| Benzoic acid + diamine | -67.4 ± 0.4 | DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.